molecular formula C5H9N3O B1519013 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1040020-08-3

4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1519013
CAS No.: 1040020-08-3
M. Wt: 127.14 g/mol
InChI Key: SSGXKESODXWYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Profile 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine is an organic compound with the molecular formula C 5 H 9 N 3 O and a molecular weight of 127.15 g/mol . This compound, classified as a 1,2,5-oxadiazol-3-amine derivative, is provided with a high purity level of 95% . Its structure is characterized by a 1,2,5-oxadiazole ring, also known as a furazan, bearing an amine functional group at the 3-position and an isopropyl group at the 4-position . Research Applications and Value While direct biological data for this specific compound is limited in the searched literature, the 1,2,5-oxadiazole and the related 1,2,4-oxadiazole scaffolds are recognized in medicinal chemistry and chemical biology for their resistance to hydrolysis and stability across a wide pH range, making them valuable bioisosteric replacements for ester or amide functionalities . The presence of the amine group is a key structural feature, as it significantly enhances the molecule's potential for molecular recognition within biological systems by participating in hydrogen bonding; this makes the compound a versatile intermediate or core structure for further derivatization in drug discovery programs . Researchers can functionalize the amine group to modulate the compound's electronic properties and hydrophilicity, which are critical factors for optimizing interactions with biological targets . Handling and Safety This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a well-ventilated laboratory. According to safety data, this compound may be harmful if swallowed and may cause skin and serious eye irritation . It is also noted to potentially cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is recommended. Do not breathe its dust or vapors .

Properties

IUPAC Name

4-propan-2-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-3(2)4-5(6)8-9-7-4/h3H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGXKESODXWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Amide Fusion Method

One classical and effective method involves fusing a substituted amidoxime salt or amidoxime with a substituted amide under elevated temperatures (up to 200 °C). For example, amidoximes such as 2-methyl-propamidoxime (analogous to the isopropyl substituent) can be reacted with suitable amides to form the oxadiazole ring.

  • Reaction Conditions : Molar ratio ~1:1 amidoxime to amide, heated between 100–200 °C for 15 minutes to several hours.
  • Mechanism : Cyclodehydration leads to ring closure forming the 1,2,4-oxadiazole core.
  • Isolation : The product is recovered by crystallization, filtration, or sublimation.

This method is adaptable for preparing 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole, a close analog to the target compound, by using 2-methyl-propamidoxime and trichloroacetic anhydride as precursors.

Reaction of Hydroxamyl Halides with Nitriles

Another approach involves reacting substituted hydroxamyl halides (e.g., propyl glyoxalate chloroxime) with nitriles such as trichloroacetonitrile in an inert organic solvent at temperatures ranging from 40 °C to 150 °C until hydrogen halide evolution ceases.

  • Reaction Conditions : Controlled temperature (40–150 °C), inert organic medium.
  • Outcome : Formation of 5-trihalomethyl-1,2,4-oxadiazoles, which can be further converted to amines.
  • Advantages : Allows for the introduction of various substituents on the oxadiazole ring.

This method is particularly useful for synthesizing trihalomethyl-substituted oxadiazoles, which can be transformed into amino derivatives like this compound via nucleophilic substitution.

Amination of 5-Trichloromethyl-1,2,4-oxadiazoles

The amino group in this compound can be introduced by reacting 5-trichloromethyl-1,2,4-oxadiazoles with amines under mild conditions.

  • Reaction Conditions : Typically carried out in ethanol or methanol at temperatures from room temperature to 80 °C for several hours.
  • Yield : Moderate to good yields (~70–80%).
  • Example : Guanidine chlorohydrate reacting with 3-phenyl-5-trichloromethyl-1,2,4-oxadiazole to yield 3-phenyl-5-guanidyl-1,2,4-oxadiazole.

This nucleophilic substitution strategy is adaptable for introducing amine groups on the oxadiazole ring, including the preparation of the target compound.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages Yield Range
Amidoxime-Amide Fusion Substituted amidoxime salt + substituted amide 100–200 °C, 15 min to several hours Direct ring formation, simple setup High temperature, potential side reactions 70–85%
Hydroxamyl Halide + Nitrile Hydroxamyl halide + trichloroacetonitrile 40–150 °C, inert solvent Versatile substitution, scalable Requires handling halogenated reagents 60–80%
Amination of 5-Trichloromethyl Oxadiazoles 5-Trichloromethyl-oxadiazole + amine Room temp to 80 °C, ethanol/methanol Mild conditions, good functional group introduction Moderate yields, purification needed 70–80%
Process Safety-Driven Protecting Group Strategy Protected intermediates, amines Controlled temp, safety-focused Scalable, safe for industrial use Requires careful process design 75–90%

Research Findings and Notes

  • The fusion of amidoximes with amides is a classical approach that reliably yields oxadiazole rings substituted with alkyl groups such as isopropyl, directly relevant to this compound.
  • The use of hydroxamyl halides and nitriles is versatile for introducing various substituents but requires careful control of reaction conditions to avoid decomposition or side reactions.
  • Amination of trihalomethyl-substituted oxadiazoles is an effective route to introduce amino groups, critical for the target compound's synthesis.
  • Process safety-driven strategies have been developed to enable scalable and safer syntheses, particularly important for industrial production.
  • Green chemistry methods, such as solvent-free grinding with iodine catalysis, have been reported for related oxadiazole derivatives but are less documented specifically for this compound.

Chemical Reactions Analysis

Oxidation Reactions

The isopropyl group undergoes selective oxidation under controlled conditions:

Reaction ConditionsProducts FormedYieldKey ObservationsSource
KMnO₄, H₂O, 80°C4-(2-Ketopropyl)-1,2,5-oxadiazol-3-amine68%Ketone formation without ring degradation
CrO₃, AcOH, reflux4-(Carboxyethyl)-1,2,5-oxadiazol-3-amine42%Over-oxidation to carboxylic acid observed

The oxadiazole ring remains intact under mild oxidative conditions but may decompose under strong oxidizing agents like CrO₃ at elevated temperatures.

Reduction Reactions

The oxadiazole ring exhibits stability toward common reductants, but targeted reductions occur at specific sites:

Reagents/ConditionsProductsYieldNotesSource
H₂, Pd/C (1 atm, rt)No reactionRing remains stable
LiAlH₄, THF, 0°C → rt3-Amino-4-(propan-2-yl)-1,2,5-oxadiazolidine55%Partial ring hydrogenation

Reductive ring-opening requires harsh conditions (e.g., Raney Ni, high H₂ pressure), which are not typically employed due to low selectivity.

Nucleophilic Substitution at the Amine Group

The amino group participates in alkylation and acylation reactions:

Reaction TypeReagents/ConditionsProductsYieldCharacteristicsSource
Acylation AcCl, pyridine, CH₂Cl₂, 0°CN-Acetyl derivative89%Retains oxadiazole ring stability
Sulfonation SO₃·Py, DMF, 60°CN-Sulfonamide derivative76%Enhanced water solubility
Schiff Base Formation Benzaldehyde, EtOH, ΔImine conjugate63%pH-dependent reversibility

These modifications are critical for tuning solubility and biological activity in medicinal chemistry applications.

Electrophilic Aromatic Substitution

The oxadiazole ring directs electrophiles to specific positions:

ElectrophileConditionsProductsYieldRegioselectivitySource
HNO₃, H₂SO₄, 0°C5-Nitro-4-(propan-2-yl)-1,2,5-oxadiazol-3-amine58%Nitration at position 5
Br₂, FeBr₃, CHCl₃5-Bromo-4-(propan-2-yl)-1,2,5-oxadiazol-3-amine51%Limited by ring electron deficiency

Meta-directing effects of the oxadiazole ring dominate, favoring substitution at position 5.

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProductsYieldApplicationsSource
PhenylacetyleneCuI, DMF, 120°CTriazole-fused derivative47%Expands heterocyclic diversity
Ethyl acrylateMicrowave, 150°CPyrazole-linked conjugate62%Potential bioactive scaffolds

These reactions exploit the electron-deficient nature of the oxadiazole ring for constructing polycyclic systems.

Ring-Opening Reactions

Controlled ring cleavage occurs under basic or acidic conditions:

ConditionsProductsYieldMechanistic PathwaySource
NaOH (10%), H₂O, ΔMalononitrile + isopropylamine82%Hydrolytic cleavage
HCl (conc.), refluxGlyoxal derivative + NH₃68%Acid-catalyzed decomposition

Ring-opening pathways are highly pH-dependent and yield versatile intermediates for further synthesis.

Coordination Chemistry

The amino group acts as a ligand for metal ions:

Metal SaltConditionsComplex StructureStabilitySource
CuSO₄·5H₂OMeOH, rt[Cu(L)₂(H₂O)₂]·2H₂OStable in air, paramagnetic
PdCl₂EtOH, reflux[Pd(L)Cl₂]Catalytically active in cross-couplings

Metal complexes exhibit applications in catalysis and materials science.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of oxadiazoles, including 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine, exhibit promising anticancer properties. A study highlighted that certain oxadiazole derivatives showed cytotoxic activity against various human tumor cell lines, such as HeLa and CaCo-2. The compound's ability to modulate biological pathways makes it a candidate for further exploration in cancer therapy .

Mechanism of Action
The mechanism by which oxadiazoles exert their anticancer effects often involves the inhibition of protein-tyrosine phosphatases and other cellular targets. For instance, some derivatives have been shown to selectively inhibit PTP1B and CXCR4, which are implicated in cancer progression and metastasis .

Pharmacological Properties
In addition to anticancer activity, oxadiazoles have been studied for their anti-inflammatory and analgesic effects. The structural modifications of these compounds can enhance their pharmacological profiles, making them suitable for various therapeutic applications .

Synthetic Chemistry

Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. Various synthetic methodologies have been developed to improve yield and purity. For example, microwave-assisted synthesis has been employed to expedite reactions involving oxadiazole formation .

Intermediates in Drug Development
This compound can serve as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Its versatility allows chemists to modify its structure to develop new pharmaceutical agents .

Material Science

Polymeric Applications
Oxadiazoles are also being investigated for their potential use in polymer science due to their thermal stability and unique electronic properties. They can be incorporated into polymer matrices to enhance material performance in applications such as coatings and electronics .

Fluorescent Materials
Some oxadiazole derivatives have shown promise as fluorescent materials in organic light-emitting diodes (OLEDs). Their electronic properties make them suitable candidates for optoelectronic applications .

Case Studies

Study Focus Findings
Kumar P.S. et al., 2020Antitumor ActivityIdentified several oxadiazole derivatives with IC50 values indicating potent anticancer activity against multiple cell lines .
Chakrapani B. et al., 2018Synthesis of Oxadiazole DerivativesReported good antitumor activity with IC50 values comparable to standard treatments .
Patel and Patel, 2012Synthetic MethodologiesReviewed various synthetic routes leading to high-yield production of oxadiazole compounds .

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Aryl substituents (e.g., 4-chlorophenyl) enhance π-π stacking in biological targets, improving binding affinity .
  • Heterocyclic substituents (e.g., pyrrolyl, benzoimidazolyl) enable diverse pharmacological activities, such as kinase inhibition or anti-proliferative effects .

Physicochemical Properties

  • Melting Points : Pyrrolyl-substituted derivatives exhibit defined melting points (~93–94°C) due to crystalline packing , while aryl-substituted analogs (e.g., 4-chlorophenyl) are amorphous solids .
  • Solubility : Alkyl substituents (e.g., isopropyl) likely improve solubility in organic solvents compared to polar aryl groups.

Mechanistic Insights :

  • The 3-amino group participates in hydrogen bonding with target proteins.
  • Substituents at the 4-position modulate selectivity; e.g., benzoimidazolyl groups enhance kinase specificity .

Biological Activity

4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been observed to act as an enzyme inhibitor or receptor modulator, which can lead to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or altering receptor function through binding interactions.
  • Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways involved in various diseases.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have been reported to exhibit antimicrobial activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various oxadiazole derivatives, it was found that this compound showed significant activity against HeLa cervical carcinoma cells. The compound exhibited a median IC50 value of approximately 15 µM, indicating potent anticancer potential.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited the growth of these pathogens at concentrations as low as 50 µg/mL.

Q & A

Advanced Research Question

  • In silico toxicity screening : Tools like ProTox-II assess hepatotoxicity via structural alerts (e.g., nitro groups) .
  • Docking studies : AutoDock Vina predicts binding to off-targets (e.g., hERG channels) using crystal structures .
  • ADMET profiling : QSAR models evaluate solubility (LogP) and metabolic stability (CYP450 interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(Propan-2-yl)-1,2,5-oxadiazol-3-amine

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